3-(4-fluorophenyl)-1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a morpholinylcyclobutyl moiety, and a pyrazole core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved through a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Introduction of the fluorophenyl group: This step often involves a Suzuki–Miyaura coupling reaction, which is known for its mild conditions and functional group tolerance.
Attachment of the morpholinylcyclobutyl moiety: This can be done through nucleophilic substitution reactions, where the morpholinylcyclobutyl group is introduced to the pyrazole core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to protein targets, while the morpholinylcyclobutyl moiety may influence the compound’s solubility and bioavailability. The pyrazole core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and pyrazole core but differs in the presence of a naphthalenyl and phenyl group.
Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: Similar in having a fluorophenyl group and pyrazole core, but with a methoxybenzyl and carboxylate group.
Uniqueness
3-(4-fluorophenyl)-1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-5-carboxamide is unique due to its combination of a fluorophenyl group, a morpholinylcyclobutyl moiety, and a pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-24-18(13-17(23-24)15-3-5-16(21)6-4-15)19(26)22-14-20(7-2-8-20)25-9-11-27-12-10-25/h3-6,13H,2,7-12,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSQCLSBIPQELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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